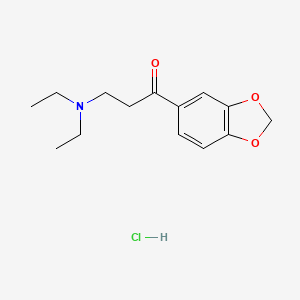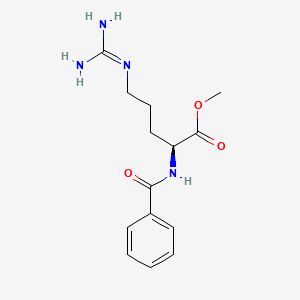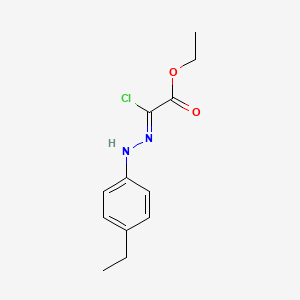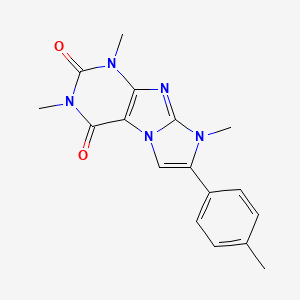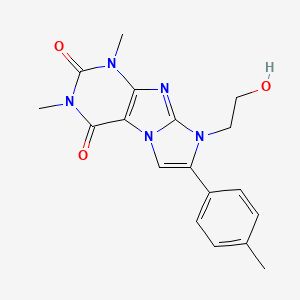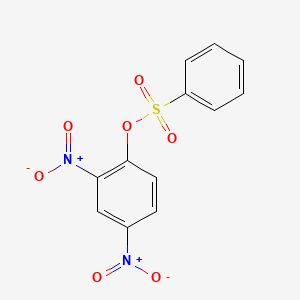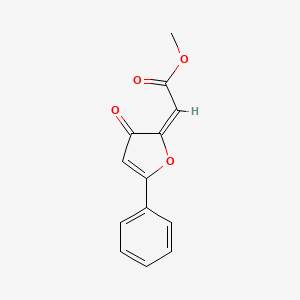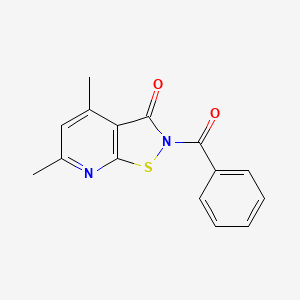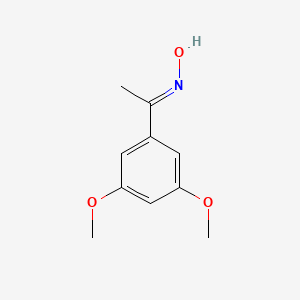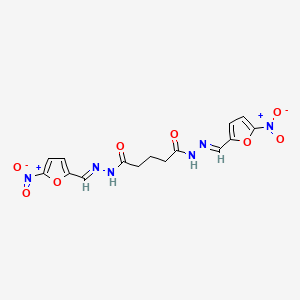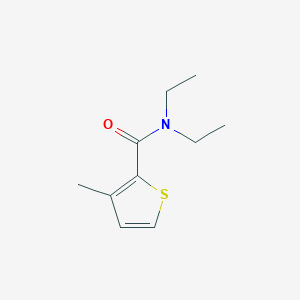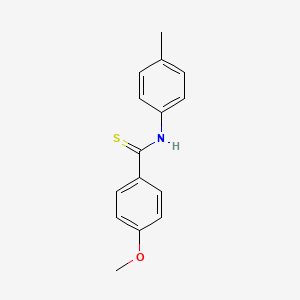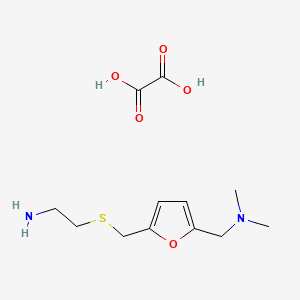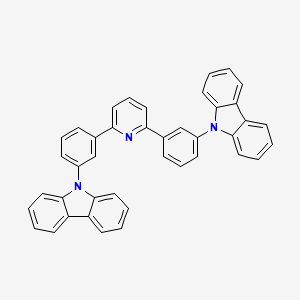
2,6-Bis(3-(9H-carbazol-9-yl)phényl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
2,6-bis(3-(carbazol-9-yl)phenyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a host material in OLEDs due to its excellent charge transport properties and high triplet energy.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the production of high-efficiency OLED displays and lighting devices
Mécanisme D'action
Target of Action
The primary target of 26DCzPPy is the Organic Light Emitting Diodes (OLEDs) . It acts as a bipolar host material in these devices .
Mode of Action
26DCzPPy is a bipolar host material that combines carbazole electron donors with a high triplet energy and a pyridine electron acceptor with a high electron affinity . This combination allows it to mediate both hole injection and transportation (via the electron-donating moiety) and electron injection and transportation (via the electron-withdrawing moiety) .
Biochemical Pathways
As a host material in OLEDs, 26DCzPPy plays a crucial role in the exciton generation and recombination processes . It enhances charge separation and minimizes exciton recombination, thereby improving the power conversion efficiency of the devices .
Pharmacokinetics
26DCzPPy is soluble in chloroform , dichloromethane , and toluene , which can impact its processability in device fabrication.
Result of Action
The use of 26DCzPPy in OLEDs results in highly efficient optoelectronic devices . It contributes to the generation of bright and efficient light emission in these devices .
Action Environment
The performance of 26DCzPPy can be influenced by environmental factors such as temperature. For instance, it has a weight loss of 0.5% at temperatures greater than 370°C, indicating its stability under high-temperature conditions .
Analyse Biochimique
Biochemical Properties
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine plays a significant role in biochemical reactions due to its unique molecular structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s carbazole electron donors and pyridine electron acceptors facilitate interactions with electron transport proteins and enzymes involved in oxidative phosphorylation. These interactions enhance the efficiency of electron transfer processes, making 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine a valuable component in biochemical applications .
Cellular Effects
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate electron transport impacts mitochondrial function, leading to changes in ATP production and overall cellular energy metabolism. Additionally, 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine affects the expression of genes involved in oxidative stress responses, thereby influencing cell survival and apoptosis .
Molecular Mechanism
At the molecular level, 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s carbazole moieties interact with electron transport chain proteins, enhancing electron flow and reducing reactive oxygen species (ROS) production. Furthermore, 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine can inhibit or activate enzymes involved in redox reactions, thereby modulating cellular redox states and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine change over time due to its stability and degradation properties. The compound is stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine maintains its efficacy in modulating cellular functions, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine vary with different dosages in animal models. At low doses, the compound enhances mitochondrial function and reduces oxidative stress. At high doses, 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine can induce toxicity, leading to adverse effects such as mitochondrial dysfunction and increased ROS production. These threshold effects highlight the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is involved in several metabolic pathways, particularly those related to electron transport and redox reactions. The compound interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, facilitating electron transfer and ATP production. Additionally, 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine affects metabolic flux by modulating the levels of key metabolites involved in energy metabolism .
Transport and Distribution
Within cells and tissues, 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s carbazole and pyridine moieties facilitate its localization to mitochondria, where it exerts its effects on electron transport and energy metabolism. This targeted distribution enhances the compound’s efficacy in modulating cellular functions .
Subcellular Localization
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is primarily localized to the mitochondria, where it influences mitochondrial function and energy metabolism. The compound’s structure includes targeting signals that direct it to the mitochondrial membrane, allowing it to interact with electron transport chain proteins and modulate redox states. This subcellular localization is crucial for the compound’s activity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine typically involves the reaction of 2,6-dibromopyridine with 3-(carbazol-9-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The compound is then purified through recrystallization or sublimation to obtain a product with a purity of over 99% .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis(3-(carbazol-9-yl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (DCzPPy)
- 1,3,5-tris(3-(carbazol-9-yl)phenyl)benzene (TCPB)
- 4,4’-bis(3-(carbazol-9-yl)phenyl)biphenyl (BCzPB)
Uniqueness
2,6-bis(3-(carbazol-9-yl)phenyl)pyridine stands out due to its high triplet energy and excellent charge transport properties. Its unique combination of carbazole and pyridine moieties allows for efficient hole and electron transport, making it a superior host material for OLEDs compared to similar compounds .
Propriétés
IUPAC Name |
9-[3-[6-(3-carbazol-9-ylphenyl)pyridin-2-yl]phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H27N3/c1-5-22-38-32(16-1)33-17-2-6-23-39(33)43(38)30-14-9-12-28(26-30)36-20-11-21-37(42-36)29-13-10-15-31(27-29)44-40-24-7-3-18-34(40)35-19-4-8-25-41(35)44/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWDOFZYKRDHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=NC(=CC=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732536 | |
| Record name | 9,9'-[Pyridine-2,6-diyldi(3,1-phenylene)]di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013405-24-7 | |
| Record name | 9,9'-[Pyridine-2,6-diyldi(3,1-phenylene)]di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 26DCzPPy?
A1: The molecular formula of 26DCzPPy is C43H29N3, and its molecular weight is 587.71 g/mol.
Q2: What spectroscopic data is available for 26DCzPPy?
A2: While the provided research papers do not list specific spectroscopic data like UV-Vis absorption or IR spectra, they highlight its critical role in energy transfer processes within OLEDs. Researchers often determine this data experimentally to understand its optical properties. [, , ]
Q3: How does the structure of 26DCzPPy contribute to its function as a host material in OLEDs?
A3: 26DCzPPy features carbazole units, known for hole-transporting properties, and a central pyridine ring contributing to electron transport. This bipolar nature facilitates balanced charge carrier transport within the OLED's emissive layer. [, , ]
Q4: Why is 26DCzPPy often used in mixed-host systems for blue phosphorescent OLEDs?
A4: Studies show that combining 26DCzPPy (n-type host) with p-type hosts like TCTA in blue OLEDs results in lower driving voltages, higher external quantum efficiencies (EQE), and reduced efficiency roll-off at high brightness levels, surpassing single-host systems. [, ]
Q5: How does 26DCzPPy contribute to achieving low driving voltages in OLED devices?
A5: 26DCzPPy's balanced charge transport properties contribute to a more efficient injection and transport of both holes and electrons, reducing the energy barrier for charge recombination and lowering the overall operating voltage. [, ]
Q6: Can 26DCzPPy be used with emitters other than blue phosphors in OLEDs?
A6: Yes, research demonstrates its successful implementation in devices utilizing yellow, orange-red, and even deep red iridium-based phosphorescent emitters. Its compatibility extends to green fluorescent emitters like C545T. [, , , ]
Q7: Has 26DCzPPy been used in white OLEDs (WOLEDs)?
A7: Absolutely. Researchers have incorporated 26DCzPPy into WOLED architectures, both as a host material in individual color layers and in double emissive layer structures to achieve good color stability and high power efficiencies. [, , ]
Q8: What is known about the degradation mechanisms involving 26DCzPPy in OLEDs?
A8: Studies highlight that exciton-induced degradation at the ITO/organic interface can occur in simplified PHOLEDs using 26DCzPPy. Introducing an additional 26DCzPPy layer at this interface mitigates this issue, extending device lifetime. []
Q9: Are there any studies on the stability of 26DCzPPy under different conditions?
A9: While specific stability data under various environmental conditions is not provided in the presented research, [] and [] suggest ongoing investigations into how factors like solvent and concentration influence its properties, which are crucial for real-world applications.
Q10: How does 26DCzPPy participate in exciplex formation in OLEDs?
A10: Research reveals 26DCzPPy's ability to form exciplexes with specific electron transport materials like POT2T. These exciplexes, acting as hosts, enable energy transfer to fluorescent emitters like DCJTB, leading to efficient electroluminescence. []
Q11: What types of energy transfer mechanisms are involved when 26DCzPPy is part of an exciplex host system?
A11: Studies employing transient magnetic field effects on such systems confirm the presence of both Dexter and Förster resonance energy transfer mechanisms from the exciplex host to the emissive dopant. []
Q12: Can the formation of a TADF exciplex involving 26DCzPPy be beneficial for OLED performance?
A12: Yes, research demonstrates that a TADF exciplex formed between 26DCzPPy and an ETL like 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine can localize excitons within the emissive layer, enhancing efficiency and improving device lifetime. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


